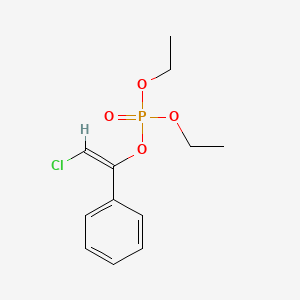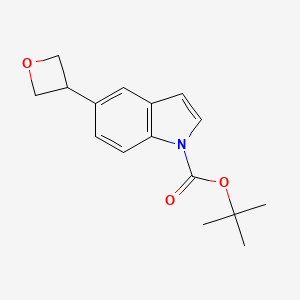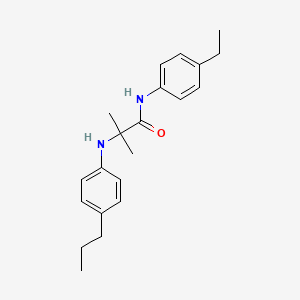
N-(4-Ethylphenyl)-2-methyl-N~2~-(4-propylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Ethylphenyl)-2-methyl-N~2~-(4-propylphenyl)alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings substituted with ethyl and propyl groups, respectively, and an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-methyl-N~2~-(4-propylphenyl)alaninamide typically involves the following steps:
Formation of the Alaninamide Backbone: The alaninamide backbone can be synthesized through the reaction of alanine with an appropriate amine under acidic conditions.
Substitution Reactions: The aromatic rings are introduced through substitution reactions. For instance,
Properties
CAS No. |
89312-47-0 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methyl-2-(4-propylanilino)propanamide |
InChI |
InChI=1S/C21H28N2O/c1-5-7-17-10-14-19(15-11-17)23-21(3,4)20(24)22-18-12-8-16(6-2)9-13-18/h8-15,23H,5-7H2,1-4H3,(H,22,24) |
InChI Key |
DHYBLZIDTMXEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(C)(C)C(=O)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)
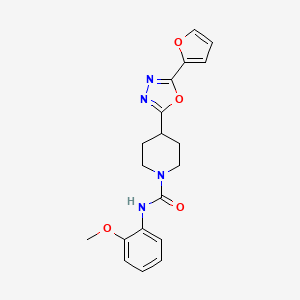
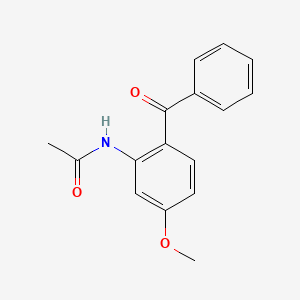
![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
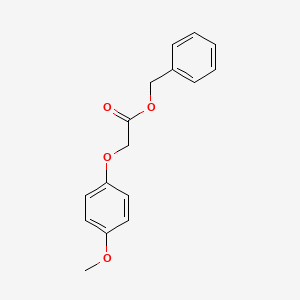
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)
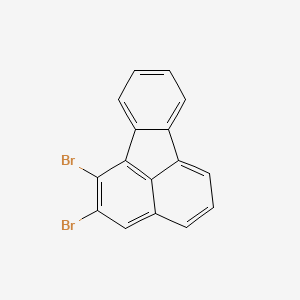
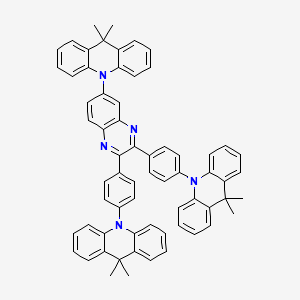
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
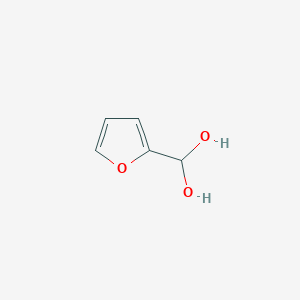
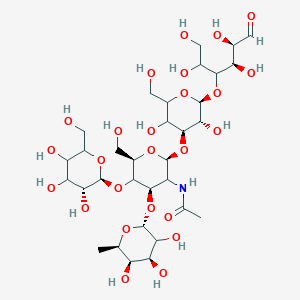
![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)
